Genotoxic Impurity Quantification: Validated LC-MS Method with Defined Detection and Quantitation Limits
For genotoxic impurity analysis in cetirizine drug substances, a validated LC-MS methodology has been established for dichloroacetic acid (DCAA) determination. The method demonstrates a detection limit (LOD) of 0.4 ppm and a quantitation limit (LOQ) of 1.2 ppm, validated in accordance with ICH guidelines [1]. The methodology achieves a linear regression coefficient of 0.9946 and spike recovery ranging from 93.47% to 99.80%, confirming method reliability, precision, and reproducibility for API sample analysis [1]. The regulatory threshold for DCAA carryover in cetirizine is established at 25 ppm in accordance with Threshold of Toxicological Concern (TTC) principles [1].
| Evidence Dimension | Genotoxic impurity analytical sensitivity |
|---|---|
| Target Compound Data | LOD: 0.4 ppm; LOQ: 1.2 ppm; Recovery: 93.47-99.80%; Linearity R² = 0.9946 |
| Comparator Or Baseline | Regulatory TTC limit: 25 ppm carryover threshold (no comparator method data available in source) |
| Quantified Difference | LOQ (1.2 ppm) is >20-fold below the regulatory threshold limit (25 ppm) |
| Conditions | LC-MS methodology; cetirizine dihydrochloride (CTZ) drug substance; ICH guideline validation framework |
Why This Matters
The demonstrated analytical sensitivity (LOQ 1.2 ppm vs 25 ppm TTC limit) provides substantial method capability margin for genotoxic impurity control, enabling confident batch release decisions for pharmaceutical manufacturers.
- [1] Gharat MM, Roy PT, Gosar AN, Shaikh TA, Wadhava GC, Mirgane NA. Development of an Efficient Method to Quantitatively Estimate Dichloroacetic Acid Genotoxic Impurity in Cetirizine Dihydrochloride by Liquid Chromatography-Mass Spectrophotometry. Biomed Chromatogr. 2025. View Source
